2(1H)-Pyrimidinethione, 4,5,6-triamino-
Description
The exact mass of the compound 2(1H)-Pyrimidinethione, 4,5,6-triamino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(1H)-Pyrimidinethione, 4,5,6-triamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyrimidinethione, 4,5,6-triamino- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6-triamino-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMUXLUXSRKQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)N=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148004 | |
| Record name | 2(1H)-Pyrimidinethione, 4,5,6-triamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-99-0 | |
| Record name | 4,5,6-Triamino-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinethione, 4,5,6-triamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC45760 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinethione, 4,5,6-triamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrimidine Derivatives in Heterocyclic Chemistry and Life Sciences
Pyrimidine (B1678525) derivatives are a cornerstone of heterocyclic chemistry, primarily due to their integral role in the machinery of life. The pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. This central biological role has inspired decades of research, leading to the development of numerous synthetic pyrimidine derivatives with a wide array of therapeutic applications.
The versatility of the pyrimidine scaffold allows for diverse functionalization, leading to compounds with activities spanning from anticancer and antimicrobial to anti-inflammatory agents. Their ability to interact with various biological targets, such as enzymes and receptors, has made them privileged structures in medicinal chemistry. The introduction of different substituents onto the pyrimidine core can dramatically alter a molecule's physicochemical properties and biological activity, making this class of compounds a fertile ground for drug discovery and development. For instance, sulfur-containing pyrimidine derivatives are recognized as important synthetic intermediates due to the versatile reactivity of the sulfur moiety, which allows for further functionalization of the pyrimidine ring.
Historical Development of Triaminopyrimidine Synthesis and Reactivity Studies
The systematic study of pyrimidines began in the late 19th and early 20th centuries. The synthesis of aminopyrimidines, particularly those with multiple amino groups like the triaminopyrimidines, has been a subject of significant chemical research. Early methods often involved the condensation of guanidines or ureas with β-dicarbonyl compounds or their equivalents.
A common historical route to producing polyaminopyrimidines involves a nitrosation step followed by reduction. For example, 2,4,6-triaminopyrimidine (B127396) can be treated with a nitrosating agent to form 2,4,6-triamino-5-nitrosopyrimidine. This intermediate is then reduced, often using agents like sodium dithionite (B78146) or through catalytic hydrogenation, to yield the corresponding 2,4,5,6-tetraaminopyrimidine. google.comgoogle.com The synthesis of 4,5,6-triaminopyrimidine itself can be achieved through methods such as the reduction of 4,6-diamino-5-nitropyrimidine. chemicalbook.com
The introduction of a thione group at the C2 position, to form a pyrimidinethione, is typically accomplished by using thiourea (B124793) or one of its derivatives as a key building block in the initial cyclization reaction. The Biginelli reaction and its variations are classic examples of multicomponent reactions that can yield dihydropyrimidinethiones. nih.gov While general methods for synthesizing pyrimidinethiones and triaminopyrimidines are established, specific literature detailing the synthesis of 2(1H)-Pyrimidinethione, 4,5,6-triamino- is not widely available, suggesting it is a less-common isomer compared to its counterparts.
Research Objectives and Scope for 2 1h Pyrimidinethione, 4,5,6 Triamino
Established Synthetic Pathways to 2(1H)-Pyrimidinethione, 4,5,6-triamino-
Established synthetic routes to polysubstituted pyrimidines often rely on the cyclocondensation of acyclic precursors. These methods are valued for their reliability and the accessibility of starting materials.
Condensation Reactions Utilizing Specific Precursors
Condensation reactions form the cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from three-carbon and N-C-N building blocks.
A primary and direct approach to the synthesis of 2(1H)-Pyrimidinethione, 4,5,6-triamino- involves the base-catalyzed condensation of malononitrile (B47326) with thiosemicarbazide (B42300). Malononitrile serves as the three-carbon component, providing the C4, C5, and C6 atoms of the pyrimidine ring, while thiosemicarbazide acts as the N-C-N fragment, incorporating the N1, C2 (as a thione), and N3 atoms, as well as one of the amino groups.
The proposed reaction mechanism initiates with the deprotonation of the acidic methylene (B1212753) protons of malononitrile by a base, such as sodium ethoxide, to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the thiocarbonyl group in thiosemicarbazide. Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto one of the nitrile groups, followed by tautomerization and elimination of a small molecule (such as ammonia (B1221849), depending on the exact reaction pathway and intermediates), leads to the formation of the aromatic pyrimidine ring. The presence of the amino group on thiosemicarbazide directly furnishes one of the amino substituents on the final product. The other two amino groups are derived from the nitrile functionalities of malononitrile through a subsequent intramolecular rearrangement and tautomerization process.
Table 1: Reaction Parameters for the Condensation of Malononitrile with Thiosemicarbazide
| Parameter | Condition | Purpose |
| Solvent | Ethanol, Methanol, DMF | To dissolve reactants and facilitate the reaction. |
| Base Catalyst | Sodium ethoxide, Sodium methoxide, Piperidine | To deprotonate malononitrile and initiate the reaction. |
| Temperature | Reflux | To provide the necessary activation energy for the reaction. |
| Reaction Time | Several hours | To ensure the completion of the multi-step condensation process. |
Detailed research findings on this specific reaction are not extensively documented in readily available literature, suggesting that this direct condensation may present challenges in terms of yield and purity due to potential side reactions, such as self-condensation of malononitrile or decomposition of thiosemicarbazide under basic conditions.
Variations in the condensation approach can be explored to optimize the synthesis of the target compound. One key variation involves the use of thiourea (B124793) in place of thiosemicarbazide. Thiourea provides the N-C(S)-N backbone for the pyrimidine ring. In this scenario, a subsequent amination step would be required to introduce the third amino group at the 5-position.
Another strategy involves the use of a pre-functionalized three-carbon component. For instance, aminomalononitrile (B1212270) could be condensed with thiourea. The presence of the amino group on the malononitrile derivative would directly lead to the 5-amino substituent on the pyrimidine ring.
The choice of solvent and base can also significantly influence the reaction outcome. Aprotic polar solvents like dimethylformamide (DMF) might be employed to enhance the solubility of reactants and intermediates. The use of milder organic bases, such as triethylamine (B128534) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), could potentially minimize side reactions.
Multistep Synthesis Strategies for 2(1H)-Pyrimidinethione, 4,5,6-triamino-
Given the potential challenges of a direct one-pot condensation, multistep synthetic sequences offer a more controlled approach to constructing the desired 2(1H)-Pyrimidinethione, 4,5,6-triamino-.
A plausible multistep route could commence with a more readily available pyrimidine precursor, such as 2,4,6-trichloropyrimidine (B138864). This starting material can undergo sequential nucleophilic aromatic substitution reactions to introduce the amino groups.
Step 1: Selective Amination: Reaction of 2,4,6-trichloropyrimidine with ammonia or a protected amine source under controlled conditions can lead to the stepwise replacement of the chlorine atoms with amino groups. The reactivity of the chlorine atoms at different positions (C2, C4, C6) can be exploited for regioselective substitution.
Step 2: Introduction of the Thione Group: Once the desired amino-substituted pyrimidine is obtained (e.g., 4,6-diamino-2-chloropyrimidine), the remaining chlorine atom at the 2-position can be converted to a thione group. This is typically achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis.
Step 3: Introduction of the Final Amino Group: If not all amino groups have been introduced in the initial steps, a final amination step can be performed. This might involve the reduction of a nitro or nitroso group previously introduced at the 5-position. For instance, starting from 4,6-diamino-2-mercaptopyrimidine, nitrosation at the 5-position followed by reduction would yield the target compound.
Advanced Synthetic Approaches and Process Optimization
To overcome the limitations of classical synthetic methods, advanced approaches focusing on catalysis and process optimization are being explored for the synthesis of complex heterocyclic compounds.
Catalytic Strategies in Pyrimidinethione Synthesis
The application of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of pyrimidinethione synthesis.
Acid/Base Catalysis: As mentioned, base catalysis is crucial for the initial condensation step. The systematic study of different bases (inorganic vs. organic, strong vs. weak) and their concentrations can lead to optimized reaction conditions with higher yields and fewer byproducts. Similarly, acid catalysis can be employed in certain cyclization and dehydration steps of multistep syntheses.
Organocatalysis: Chiral or achiral small organic molecules can act as effective catalysts. For instance, thiourea-based organocatalysts have been shown to activate electrophiles through hydrogen bonding, which could be beneficial in controlling the reactivity of intermediates in the condensation cascade. nih.govicm.edu.pl
Transition Metal Catalysis: While less common for the direct synthesis of this specific compound, transition metal catalysts could be employed in cross-coupling reactions during a multistep synthesis to form C-N bonds for the introduction of amino groups. For example, a palladium-catalyzed amination (Buchwald-Hartwig amination) could be used to introduce amino substituents onto a halogenated pyrimidine core.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Direct Condensation | Atom economical, fewer steps. | Potential for low yields and side products, purification challenges. |
| Multistep Synthesis | Better control over each step, easier purification of intermediates, potentially higher overall purity. | Longer reaction sequences, lower overall yield due to multiple steps. |
| Catalytic Approaches | Increased reaction rates, higher selectivity, milder reaction conditions, potential for greener synthesis. | Catalyst cost and sensitivity, potential for catalyst poisoning. |
Process optimization for any of these synthetic routes would involve a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading to maximize the yield and purity of 2(1H)-Pyrimidinethione, 4,5,6-triamino-. Techniques such as Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify optimal conditions.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of 2(1H)-Pyrimidinethione, 4,5,6-triamino- can be designed or modified to align with these principles.
Several green strategies have been reported for the synthesis of pyrimidine derivatives, which can be adapted for this specific target. researchgate.neteurekaselect.com These include:
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.netnih.gov This technique can be particularly beneficial for the condensation and cyclization steps in the pyrimidine ring formation.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Replacing them with more benign alternatives is a key aspect of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an excellent choice for many reactions. The synthesis of various pyrimidine derivatives has been successfully carried out in water, sometimes under catalyst-free conditions. researchgate.net
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single synthetic operation to form a complex product, where all or most of the atoms of the starting materials are incorporated into the final product. researchgate.net Designing a one-pot, multicomponent synthesis for 2(1H)-Pyrimidinethione, 4,5,6-triamino- would be a significant step towards a more sustainable process by reducing the number of synthetic steps, minimizing waste, and saving time and energy.
Table 1: Application of Green Chemistry Principles to Pyrimidine Synthesis
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefits |
| Alternative Energy Sources | Microwave irradiation | Faster reactions, higher yields, reduced energy consumption nih.gov |
| Safer Solvents and Auxiliaries | Use of water as a solvent | Reduced toxicity and environmental impact, lower cost researchgate.net |
| Atom Economy | Multicomponent reactions | Fewer synthetic steps, reduced waste, increased efficiency researchgate.net |
| Catalysis | Use of reusable or benign catalysts | Reduced waste, improved reaction selectivity |
Scale-Up Considerations for 2(1H)-Pyrimidinethione, 4,5,6-triamino- Production
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For the production of 2(1H)-Pyrimidinethione, 4,5,6-triamino-, several factors must be carefully considered to ensure a safe, efficient, and economically viable process.
Process optimization is crucial for large-scale synthesis. This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. In-process controls are essential for monitoring the progress of the reaction and ensuring it proceeds as expected. google.com
Work-up procedures also need to be adapted for large-scale operations. Extraction with organic solvents, a common laboratory technique, may not be practical or economical on an industrial scale. Alternative purification methods such as crystallization, precipitation, or filtration need to be developed and optimized. google.com
Furthermore, the handling of reagents and intermediates on a large scale requires strict safety protocols. The potential hazards associated with each chemical, including toxicity, flammability, and reactivity, must be thoroughly assessed. The design of the manufacturing plant and the implementation of robust safety measures are paramount to protect workers and the environment.
Synthesis of Isotopically Labeled 2(1H)-Pyrimidinethione, 4,5,6-triamino- Analogues
Isotopically labeled compounds are invaluable tools in various scientific disciplines, including metabolic studies, mechanistic investigations, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net The synthesis of isotopically labeled analogues of 2(1H)-Pyrimidinethione, 4,5,6-triamino- can be achieved by incorporating stable isotopes such as ¹³C and ¹⁵N into the pyrimidine ring.
The introduction of these labels is typically done by using commercially available, isotopically enriched starting materials. For instance, ¹³C- and/or ¹⁵N-labeled thiourea can be used in the condensation step to introduce the labels at the C2 and N1/N3 positions of the pyrimidine ring, respectively.
Alternatively, the three-carbon component can be synthesized using precursors enriched with ¹³C or ¹⁵N. For example, the synthesis of labeled purines, which share a common pyrimidine precursor, has been achieved using ¹³C-formic acid to label the C8 position. nih.gov Similarly, specific nitrogen atoms in the pyrimidine ring can be labeled using ¹⁵N-enriched ammonia or other nitrogen sources during the synthesis of the acyclic precursors. nih.gov
The choice of the labeling position depends on the intended application of the isotopically labeled compound. For NMR studies, specific labeling can help in signal assignment and the determination of molecular structure and dynamics.
Table 2: Potential Isotopically Labeled Precursors for the Synthesis of Labeled 2(1H)-Pyrimidinethione, 4,5,6-triamino-
| Labeled Precursor | Isotope(s) | Potential Labeling Position(s) in Final Compound |
| [¹³C]Thiourea | ¹³C | C2 |
| [¹⁵N₂]Thiourea | ¹⁵N | N1 and N3 |
| [¹³C]Formic Acid | ¹³C | Potentially C4, C5, or C6 depending on the synthetic route of the three-carbon component |
| [¹⁵N]Ammonia | ¹⁵N | Amino groups at C4, C5, C6 and potentially N1/N3 |
Nucleophilic Reactivity of the Pyrimidinethione Core
The pyrimidinethione core of 2(1H)-Pyrimidinethione, 4,5,6-triamino- possesses multiple nucleophilic centers, primarily the exocyclic sulfur atom of the thione group and the nitrogen atoms of the amino substituents. The reactivity of these sites is influenced by the electronic nature of the pyrimidine ring and the reaction conditions.
Reactions at the Thione Moiety
The thione group (C=S) is a key site for electrophilic attack. The sulfur atom, being a soft nucleophile, readily reacts with a variety of electrophiles.
S-Alkylation: A common reaction is the S-alkylation with alkyl halides, which proceeds smoothly to furnish the corresponding 2-(alkylthio)pyrimidine derivatives. This reaction is not only a method for functionalization but also a way to protect the thione group or to introduce a good leaving group for subsequent nucleophilic substitution reactions. For instance, the reaction with methyl iodide would yield 2-(methylthio)-4,5,6-triaminopyrimidine.
Oxidation: The thione moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of disulfides or sulfonic acid derivatives. For example, mild oxidation could potentially dimerize the molecule through a disulfide linkage, while stronger oxidizing agents could convert the thione to a sulfonic acid group.
Reactivity of Amino Substituents
The three amino groups at positions 4, 5, and 6 of the pyrimidine ring are also nucleophilic and can participate in various reactions, although their reactivity can be modulated by the electron-donating nature of the pyrimidine ring.
Acylation and Sulfonylation: The amino groups can be acylated or sulfonylated using acyl chlorides or sulfonyl chlorides, respectively. This allows for the introduction of a wide range of functional groups, which can alter the solubility, and electronic properties of the molecule.
Condensation Reactions: The vicinal amino groups at positions 4 and 5, or 5 and 6, are particularly important for the synthesis of fused heterocyclic systems. These diamino functionalities can undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form pteridines. derpharmachemica.com For example, reaction with a glyoxal (B1671930) derivative would lead to the formation of a pteridine (B1203161) ring system. Similarly, condensation with α,β-unsaturated ketones can lead to the formation of pyrimido[4,5-b] nih.govnih.govdiazepines. nih.gov
Molecular Rearrangements Involving the Sulfur Atom
Pyrimidinethiones and their derivatives are known to undergo various molecular rearrangements, often involving the sulfur atom. These rearrangements can lead to the formation of isomeric structures with different chemical and physical properties.
Unusual Molecular Rearrangement to 2-Thiocyanatopyrimidine Derivatives
An interesting and less common transformation is the rearrangement of a pyrimidinethione to a 2-thiocyanatopyrimidine derivative. While not extensively documented for 2(1H)-Pyrimidinethione, 4,5,6-triamino-, this type of rearrangement is known in heterocyclic chemistry. wikipedia.org The reaction of the thione with a cyanating agent, such as cyanogen (B1215507) bromide, could potentially lead to the formation of a 2-thiocyanato-4,5,6-triaminopyrimidine. rsc.org This transformation involves the formal migration of the cyano group to the sulfur atom.
Mechanistic Elucidation of Sulfur-Involved Rearrangements
The mechanism of such rearrangements can be complex and may involve several steps. One plausible pathway for the formation of a thiocyanate (B1210189) from a thione could involve an initial S-cyanation to form a thiocyanato intermediate, which then undergoes rearrangement.
Another well-known rearrangement in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.orgnih.gov This typically involves the interchange of an endocyclic and an exocyclic heteroatom. For 2(1H)-Pyrimidinethione, 4,5,6-triamino-, if S-alkylation is followed by reaction with an amine, the resulting 2-(alkylthio)-imino-pyrimidine could potentially undergo a Dimroth-type rearrangement under certain conditions, leading to a different substitution pattern on the pyrimidine ring. The Dimroth rearrangement is often catalyzed by acid or base and proceeds through a ring-opening and ring-closing sequence. nih.gov
Derivatization Strategies for Functionalization of 2(1H)-Pyrimidinethione, 4,5,6-triamino-
The multiple reactive sites on 2(1H)-Pyrimidinethione, 4,5,6-triamino- make it a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Synthesis of Fused Heterocyclic Systems: As mentioned earlier, the vicinal diamino groups are key for the synthesis of fused heterocycles. Besides pteridines and pyrimidodiazepines, reactions with other bifunctional electrophiles can lead to the formation of other fused systems like thiazolo[5,4-d]pyrimidines or purines. scilit.comyoutube.com
| Reactant | Fused Ring System |
| 1,2-Dicarbonyl compounds | Pteridines |
| α,β-Unsaturated ketones | Pyrimido[4,5-b] nih.govnih.govdiazepines |
| Carbon disulfide/Phosgene equivalents | Purine-8-thiones/ones |
| α-Haloketones | Thiazolo[5,4-d]pyrimidines |
Modification of Substituents: The thione and amino groups can be modified to introduce a variety of functionalities. S-alkylation of the thione followed by oxidation of the sulfide (B99878) to a sulfone can create a highly activated leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 2-position.
Amidation and Alkylation of Amino Groups
The amino groups of 2(1H)-Pyrimidinethione, 4,5,6-triamino- can undergo reactions typical of primary aromatic amines, such as amidation and alkylation.
Amidation: Amidation involves the reaction of the amino groups with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. This transformation is a fundamental process for introducing acyl groups onto the pyrimidine core. While specific studies on the amidation of 2(1H)-Pyrimidinethione, 4,5,6-triamino- are not extensively detailed in readily available literature, the general reactivity of aminopyrimidines suggests that such reactions are feasible. The relative reactivity of the three distinct amino groups can be influenced by their electronic environment within the ring and steric factors. Protecting-group-free amidation methods, often facilitated by Lewis acid catalysts, have been developed for amino acids and could potentially be adapted for aminopyrimidines. nih.gov
Alkylation: N-alkylation of the amino groups can also be achieved, though it is often less straightforward than S-alkylation of the thiol group due to the potential for multiple alkylations and competing reactions at the sulfur atom. The specific conditions, including the choice of alkylating agent, base, and solvent, would determine the selectivity and outcome of the reaction.
Thiol-Specific Modifications
The thione group in 2(1H)-Pyrimidinethione, 4,5,6-triamino- exists in tautomeric equilibrium with its thiol form, 4,5,6-triamino-2-mercaptopyrimidine. This allows for reactions characteristic of thiols, most notably S-alkylation.
S-Alkylation: The sulfur atom is a soft nucleophile and readily reacts with electrophiles like alkyl halides. This reaction, known as S-alkylation, is a common and efficient method for modifying this class of compounds. The product of this reaction is a 2-(alkylthio)pyrimidine. This modification is significant as it can alter the molecule's solubility and biological activity, and the resulting 2-(alkylthio) group can serve as a leaving group in subsequent nucleophilic substitution reactions, further enhancing the synthetic utility of the scaffold.
Cycloaddition Reactions Leading to Fused Heterocycles
2(1H)-Pyrimidinethione, 4,5,6-triamino- is a valuable building block for the synthesis of fused heterocyclic systems, particularly purines and pteridines, which are of significant biological importance. The vicinal amino groups at positions 4 and 5 are key to these transformations.
Synthesis of Purine Derivatives: One of the most important reactions of this compound is its condensation with one-carbon electrophiles to form purine-thiones. For instance, reaction with formic acid or its derivatives leads to the formation of 6-amino-1,7-dihydro-2H-purine-2-thione. This cyclization reaction involves the formation of a new five-membered imidazole (B134444) ring fused to the existing pyrimidine ring.
Synthesis of Pteridine Derivatives: Similarly, condensation of the 4,5-diamino moiety with α-dicarbonyl compounds, such as glyoxal or diacetyl, results in the formation of pteridine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules, including riboflavin (B1680620) precursors. wikipedia.org
These cycloaddition and condensation reactions highlight the role of 2(1H)-Pyrimidinethione, 4,5,6-triamino- as a key intermediate in the construction of complex heterocyclic scaffolds. researchgate.netresearchgate.netnih.gov
Acid-Base Chemistry and Tautomerism Studies of 2(1H)-Pyrimidinethione, 4,5,6-triamino-
The structure of 2(1H)-Pyrimidinethione, 4,5,6-triamino- allows for complex acid-base and tautomeric equilibria.
Acid-Base Properties: The compound possesses both acidic and basic centers. The amino groups are basic and can be protonated in acidic media. The N-H protons on the pyrimidine ring and the thiol group (in its tautomeric form) are acidic and can be deprotonated under basic conditions. The pKa values associated with these ionizations are crucial for understanding the compound's behavior in biological systems and for designing synthetic transformations. While specific pKa data for this exact molecule is not readily available, related compounds like 4,6-diamino-2(1H)-pyrimidinethione have been studied. nih.gov
Tautomerism: Tautomerism is a significant feature of this molecule, leading to the potential existence of several forms in equilibrium.
Thione-Thiol Tautomerism: The C=S (thione) group can tautomerize to a C-S-H (thiol) group, resulting in the equilibrium between 2(1H)-Pyrimidinethione, 4,5,6-triamino- and 4,5,6-triamino-2-mercaptopyrimidine. Computational studies on the parent 2(1H)-pyrimidinethione suggest that the thione form is more stable in aqueous media, while the thiol form is slightly more stable in the gas phase. nih.gov The presence of amino groups can influence this equilibrium.
Amino-Imino Tautomerism: The amino groups can exist in equilibrium with their imino tautomers. For example, the 4-amino group can tautomerize to a 4-imino form. Studies on related aminopyrimidines show that the amino form is generally predominant. researchgate.net
The relative stability of these tautomers can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature. nih.govnih.govresearchgate.net Spectroscopic methods, including NMR and IR, are often used to study these tautomeric equilibria.
Spectroscopic and Analytical Data for 2(1H)-Pyrimidinethione, 4,5,6-triamino- Not Found
Following a comprehensive search of scientific databases and publicly available literature, specific experimental spectroscopic and analytical data for the chemical compound 2(1H)-Pyrimidinethione, 4,5,6-triamino- (CAS Number: 1073-99-0) could not be located. Searches were conducted using the compound's systematic name, various synonyms including "4,5,6-triaminopyrimidine-2-thiol" and "2-Mercapto-4,5,6-triaminopyrimidine," and its CAS number.
The investigation aimed to retrieve detailed research findings for the following analytical techniques as requested:
Fourier Transform Infrared (FTIR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Mass Spectrometry
Ultraviolet-Visible (UV-Vis) Spectroscopy
While information and spectroscopic data are available for structurally related compounds—such as the diamino analogue 2(1H)-Pyrimidinethione, 4,6-diamino- and the oxygen analogue 2,5,6-Triamino-4(1H)-pyrimidinone—no specific experimental data sets for the target triamino-thione molecule were found.
Due to the absence of verifiable scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article detailing the spectroscopic and analytical characterization of 2(1H)-Pyrimidinethione, 4,5,6-triamino- at this time. Providing such an article without established data would require speculation and would not meet the standards of scientific accuracy.
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Spectroscopic and Analytical Characterization of 2 1h Pyrimidinethione, 4,5,6 Triamino and Its Derivatives
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are central to the quality control of 2(1H)-Pyrimidinethione, 4,5,6-triamino-, enabling the separation and quantification of the main compound from its precursors, intermediates, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 2(1H)-Pyrimidinethione, 4,5,6-triamino-. The development of a robust HPLC method is crucial for ensuring the purity and quality of the compound.
A typical approach involves reversed-phase chromatography, which is well-suited for polar analytes. researchgate.net The method development process focuses on optimizing several parameters to achieve adequate separation and peak shape. The stationary phase commonly consists of octadecylsilyl (C18) or octylsilyl (C8) bonded silica (B1680970) particles. researchgate.net The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The selection of the mobile phase composition and pH is critical for controlling the retention and selectivity of the separation.
Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Table 1: Example HPLC Method Parameters for 2(1H)-Pyrimidinethione, 4,5,6-triamino- Analysis
| Parameter | Condition |
| Chromatographic Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.02 M Potassium Phosphate Monobasic (pH 3.5) B: Acetonitrile |
| Gradient | 0-10 min, 5% B; 10-25 min, 5-40% B; 25-30 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (UV) |
| Injection Volume | 10 µL |
| Internal Standard | 2,4,6-Triaminopyrimidine (B127396) |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility of 2(1H)-Pyrimidinethione, 4,5,6-triamino-, direct analysis by GC is challenging. However, after conversion to more volatile derivatives, GC can be effectively employed. mdpi.com This is particularly useful for identifying and quantifying volatile impurities or for specific analytical applications where derivatization is advantageous.
The choice of the chromatographic column is critical, with fused silica capillary columns coated with non-polar or medium-polarity stationary phases (e.g., 5% phenyl-methylpolysiloxane) being common. Temperature programming is typically used to ensure the efficient elution of derivatives with a wide range of boiling points.
Table 2: Representative GC Conditions for Analysis of Derivatized 2(1H)-Pyrimidinethione, 4,5,6-triamino-
| Parameter | Condition |
| Chromatographic Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
| Injection Mode | Split (20:1) |
Derivatization is a chemical modification process used to convert an analyte into a substance that has improved chromatographic properties, such as increased volatility for GC analysis or enhanced detectability. For 2(1H)-Pyrimidinethione, 4,5,6-triamino-, the primary targets for derivatization are the amino groups.
Silylation is a common derivatization technique where active hydrogens in the amino and thione groups are replaced by a trimethylsilyl (B98337) (TMS) group. nist.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. This process significantly increases the volatility of the molecule, making it amenable to GC analysis. nist.gov
Acylation, using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride, is another strategy to form less polar and more volatile amide derivatives. These derivatives often exhibit good chromatographic behavior.
Table 3: Common Derivatization Reagents for Aminopyrimidines
| Derivatization Agent | Target Functional Group | Resulting Derivative | Typical Reaction Conditions |
| BSTFA with 1% TMCS | Amino, Thiol | Trimethylsilyl (TMS) | 70 °C for 30 minutes in pyridine |
| Acetic Anhydride | Amino | Acetyl | Room temperature for 1 hour in a suitable solvent |
| Hexylchloroformate | Amino | Hexylcarbamate | In-situ reaction in the presence of a base. nih.govresearchgate.net |
| Dansyl Chloride | Amino | Dansyl | Alkaline conditions (pH 9-10), room temperature. nih.gov |
Advanced Analytical Techniques for Solid-State Characterization (e.g., XRD)
The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability. nih.gov Therefore, a thorough solid-state characterization of 2(1H)-Pyrimidinethione, 4,5,6-triamino- is essential.
X-ray powder diffraction (XRPD) is a primary technique for investigating the crystalline nature of a solid material. nih.gov The diffraction pattern obtained is unique to a specific crystalline form and can be used to identify the compound, determine its crystal structure, and detect the presence of different polymorphic forms. mdpi.comresearchgate.net Each crystalline solid produces a characteristic diffraction pattern of peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes.
The presence of sharp peaks in the diffractogram is indicative of a crystalline material, while a broad, diffuse halo suggests an amorphous nature. By comparing the XRPD pattern of a sample to a reference standard, one can confirm its identity and crystalline form.
Table 4: Hypothetical X-ray Powder Diffraction Data for Crystalline 2(1H)-Pyrimidinethione, 4,5,6-triamino-
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 65 |
| 21.1 | 4.21 | 80 |
| 25.9 | 3.44 | 50 |
| 28.3 | 3.15 | 70 |
Theoretical and Computational Investigations of 2 1h Pyrimidinethione, 4,5,6 Triamino
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like 2(1H)-Pyrimidinethione, 4,5,6-triamino-, these calculations could provide invaluable information about its fundamental properties.
By solving the Schrödinger equation for the molecule, albeit with approximations, DFT can be used to determine the distribution of electrons within the molecule. This allows for the calculation of various electronic properties and reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. Other important descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. In studies of similar heterocyclic compounds like pyrazolo-pyrimidine derivatives, DFT has been successfully used to determine these parameters, offering insights into their chemical behavior. researchgate.net
Table 1: Exemplary Calculated Electronic Properties and Reactivity Descriptors for a Hypothetical Pyrimidinethione Derivative
| Descriptor | Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
| Ionization Potential | 7.1 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |
Note: The data in this table is illustrative and does not represent actual calculated values for 2(1H)-Pyrimidinethione, 4,5,6-triamino-.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule such as 2(1H)-Pyrimidinethione, 4,5,6-triamino-, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with its environment, such as solvent molecules or biological macromolecules.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic behavior of the system. This allows for the exploration of different conformations the molecule can adopt and their relative stabilities. The presence of multiple amino groups and the thione group suggests the possibility of various intramolecular hydrogen bonds that could influence the molecule's preferred shape.
Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can observe the formation and dynamics of hydrogen bonds between the molecule and the solvent, providing insights into its solubility and solvation properties. If the molecule is of interest as a potential drug candidate, MD simulations can be used to model its interaction with a target protein, revealing the key binding modes and the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that stabilize the complex.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone. For 2(1H)-Pyrimidinethione, 4,5,6-triamino-, computational studies could be employed to explore various potential reactions, such as its synthesis, tautomerization, or its role as a reactant in further chemical transformations.
A key aspect of these studies is the identification of transition states, which are the high-energy structures that connect reactants and products. Using methods like DFT, researchers can calculate the geometries and energies of these transition states, which allows for the determination of the activation energy of a reaction. A lower activation energy implies a faster reaction rate. By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved.
For instance, a computational study could investigate the thione-thiol tautomerism of 2(1H)-Pyrimidinethione, 4,5,6-triamino-, determining the relative stabilities of the two forms and the energy barrier for their interconversion. science.govcdnsciencepub.comresearchgate.netnih.govresearchgate.net Such studies have been performed on similar heterocyclic thiones and have provided valuable insights into their chemical properties. science.govcdnsciencepub.comresearchgate.netnih.govresearchgate.net
In Silico Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification. For 2(1H)-Pyrimidinethione, 4,5,6-triamino-, in silico predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra could be performed.
Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's chemical bonds. These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule.
Similarly, NMR chemical shifts (e.g., for ¹H and ¹³C) can be predicted using quantum chemical calculations. These predictions can assist in the interpretation of experimental NMR spectra, helping to elucidate the molecule's structure.
The prediction of UV-Vis spectra involves calculating the electronic transitions between different molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used for this purpose. The calculated absorption wavelengths and oscillator strengths can be compared with experimental spectra to understand the electronic structure and chromophores within the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net If a series of derivatives of 2(1H)-Pyrimidinethione, 4,5,6-triamino- were synthesized and tested for a specific biological activity, QSAR modeling could be a powerful tool for understanding the structural requirements for that activity and for designing new, more potent compounds.
In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
A robust QSAR model can be used to predict the activity of new, untested derivatives, thereby prioritizing which compounds to synthesize and test, saving time and resources. For example, QSAR studies on other pyrimidine (B1678525) derivatives have successfully identified key structural features that influence their anti-malarial or other biological activities. nih.gov
Biological and Biomedical Research Applications of 2 1h Pyrimidinethione, 4,5,6 Triamino and Its Analogues
Role as Versatile Building Blocks in Organic Synthesis and Pharmaceuticals
The inherent chemical reactivity of 2(1H)-Pyrimidinethione, 4,5,6-triamino- and related aminopyrimidines allows them to serve as crucial starting materials or intermediates in the synthesis of complex therapeutic agents. Their ability to undergo cyclization and other chemical transformations is fundamental to the construction of various fused heterocyclic systems that are central to the function of numerous drugs.
Precursors for Nucleobase and Purine Synthesis (e.g., Guanine)
One of the most significant roles of triaminopyrimidine derivatives is as precursors in the synthesis of purines, a class of essential biomolecules that includes the nucleobase guanine. The Traube synthesis, a classic method for creating purines, often involves the condensation of a substituted pyrimidine (B1678525) with a source of a single carbon atom, such as formic acid wikipedia.org.
Specifically, 2,5,6-triamino-4-hydroxypyrimidine, a close analogue of the subject compound where the thione group is replaced by a hydroxyl group, can be used as a starting material for guanine synthesis wikipedia.orgnih.gov. The process involves the formylation of the pyrimidine, followed by cyclization to form the fused imidazole (B134444) ring characteristic of the purine structure nih.gov. Similarly, 2,5,6-Triamino-4(3H)-pyrimidinethione has been directly utilized in the synthesis of 8-azaguanosine analogues, demonstrating its role as a key intermediate in forming purine-like structures nih.gov. These synthetic pathways underscore the foundational role of aminopyrimidines in constructing the core of essential nucleobases.
Synthetic Intermediates for Antiviral Agents (e.g., Acyclovir via related pyrimidine scaffolds)
The utility of aminopyrimidines extends to the synthesis of important antiviral medications. Acyclovir, a widely used antiviral drug, is a guanine nucleoside analogue google.com. Given that 2(1H)-Pyrimidinethione, 4,5,6-triamino- and its analogues are effective precursors for guanine, they form a critical part of the synthetic pathway to Acyclovir and related antiviral compounds google.comresearchgate.net. The synthesis typically involves the creation of the guanine base from a pyrimidine precursor, which is then coupled with a side chain to produce the final acyclic nucleoside analogue google.comresearchgate.net. The development of various pyrimidine scaffolds continues to be a focus in the search for new antiviral agents, with researchers exploring diverse derivatives for their potential to inhibit viral replication researchgate.netmdpi.comnih.gov. An antiviral agent is a substance specifically used for destroying or inhibiting the replication of viruses ebi.ac.uk.
Precursors for Antianemia Medications (e.g., Folic Acid via related pyrimidine scaffolds)
Folic acid (Vitamin B9) is a vital nutrient essential for the synthesis of nucleic acids and the prevention of anemia mdpi.com. While it is now largely produced through chemical synthesis, its biosynthesis in organisms originates from guanosine triphosphate (GTP) researchgate.net. As established, aminopyrimidines are precursors to guanine, the core of GTP, thus linking these simple heterocyclic scaffolds to the formation of complex vitamins like folic acid nih.govresearchgate.net. Furthermore, pyrimidine derivatives, such as the thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine classes, have been investigated as antifolates—compounds that interfere with folic acid metabolism. This research highlights the structural relationship between pyrimidine scaffolds and folic acid, reinforcing their role as key components in the synthesis and biological activity of antianemia compounds and their antagonists nih.gov.
Antimicrobial Activity of 2(1H)-Pyrimidinethione, 4,5,6-triamino- Derivatives
Derivatives of 2(1H)-Pyrimidinethione, 4,5,6-triamino- and related pyrimidine compounds have been the subject of extensive research due to their potential as antimicrobial agents. The pyrimidine nucleus is a common feature in many biologically active molecules, and its modification has led to the discovery of compounds with significant antibacterial and antifungal properties nih.govniscpr.res.injuniperpublishers.com.
Evaluation of Antibacterial Efficacy
Numerous studies have demonstrated that pyrimidine derivatives possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria chemicaljournals.com. The introduction of different substituents onto the pyrimidine ring can modulate this activity. For instance, thienopyrimidine derivatives have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE) nih.gov. Research has shown that chalcone-based pyrimidine derivatives and other substituted pyrimidines exhibit considerable activity against bacteria such as Bacillus subtilis and moderate to good activity against S. aureus niscpr.res.in.
The following table summarizes the antibacterial activity of various pyrimidine derivatives from selected studies.
| Compound Class | Bacterial Strain | Activity/Result | Source |
| Thieno[2,3-d]pyrimidinediones | Gram-positive (MRSA, VRSA, VISA, VRE) | Potent activity (MIC values: 2–16 mg/L) | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Gram-negative | Weak activity (MIC values: 16 to >32 mg/L) | nih.gov |
| 2-Oxopyrimidine Derivatives | Bacillus subtilis | Considerable activity, equal to standard drug | niscpr.res.in |
| 2-Oxopyrimidine Derivatives | Staphylococcus aureus | Moderate to good activity | niscpr.res.in |
| 6-Aryl-5-cyano-2-thiouracil Derivatives | Salmonella typhi | Highest activity observed for compounds 2a and 2b | chemicaljournals.com |
| 6-Aryl-5-cyano-2-thiouracil Derivatives | Staphylococcus aureus | Moderate activity observed for compounds 2d and 2e | chemicaljournals.com |
| Thione Substituted 1,2,4-Triazole Schiff Bases | Acinetobacter calcoaceticus | Significant antiproliferative activity | nih.gov |
Studies on Antifungal Properties
In addition to their antibacterial effects, pyrimidine derivatives have been investigated for their potential as antifungal agents, particularly in the context of agriculture and medicine mdpi.com. Several classes of these compounds have demonstrated significant efficacy against a range of phytopathogenic and human pathogenic fungi nih.govnih.govnih.gov. For example, novel pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil nih.gov. Similarly, pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have exhibited high activity against Botrytis cinerea and Sclerotinia sclerotiorum nih.gov.
The table below presents findings on the antifungal activity of specific pyrimidine derivatives.
| Compound Class | Fungal Strain | Activity/Result | Source |
| Pyrimidine-amide Derivatives (Compound 5o) | Phomopsis sp. | Excellent activity (EC50: 10.5 µg/ml), better than Pyrimethanil (32.1 µg/ml) | nih.gov |
| Pyrimidine-amide Derivatives (Compound 5f, 5o) | Phomopsis sp. | 100% inhibition rate, compared to Pyrimethanil (85.1%) | nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivatives (6c, 6g, 6i) | Sclerotinia sclerotiorum | 100% inhibition at 50 mg/L; ~83% inhibition at 10 mg/L | nih.gov |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives | Botrytis cinerea (various strains) | Significant antifungal activities | frontiersin.org |
| Pyrimidine Derivatives (General) | Various phytopathogenic fungi | Most synthesized compounds possessed fungicidal activities | mdpi.com |
Antioxidant Potential and Mechanisms of Related Triaminopyrimidine Analogues
Investigation of Radical Scavenging Properties
The antioxidant potential of pyrimidine derivatives is a significant area of research, primarily centered on their ability to trap free radicals. nih.govnih.gov Free radicals are highly reactive molecules that can cause cellular damage, leading to a variety of chronic diseases, including cancer and heart disease. nih.govnih.gov The core mechanism by which antioxidants function is by donating an electron to neutralize these rampant free radicals, thereby reducing their damaging capacity. ijpsonline.com
The structural features of these molecules are crucial to their function. The aminopyrimidine motif is found in a variety of biologically active compounds, and its derivatives have been systematically studied for their antioxidant capabilities. nih.gov Research has shown that 2,4,6-trisubstituted 5-aminopyrimidines, which are structurally related to 2(1H)-Pyrimidinethione, 4,5,6-triamino-, exhibit high activity in assays that measure antioxidant capacity and lipid peroxidation inhibition. nih.gov
Table 1: Radical Scavenging Activity of Selected Pyrimidine Derivatives
| Compound Analogue | Assay | IC50 Value (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Source |
|---|---|---|---|---|
| 1a1 (chloro-substituted) | DPPH | 17.72 | 15.15 | ijpsonline.com |
| 1a2 (chloro-substituted) | DPPH | 17.21 | 15.15 | ijpsonline.com |
| 1a3 (chloro-substituted) | DPPH | 16.92 | 15.15 | ijpsonline.com |
| 2b (difluoro-substituted) | DPPH | 16.35 | 15.11 | ijpsonline.com |
| 2c (fluoro-substituted) | DPPH | 16.91 | 15.11 | ijpsonline.com |
Role of Electron-Donating Groups in Antioxidant Activity
The antioxidant efficacy of pyrimidine analogues is significantly influenced by the nature of the substituent groups on the pyrimidine nucleus. ijpsonline.com The presence of electron-donating groups, such as amino (–NH2) and hydroxyl (–OH) groups, generally enhances antioxidant activity. frontiersin.org These groups increase the electron density over the phenyl ring, which can lower the bond dissociation energy (BDE) of phenolic OH or NH bonds, facilitating hydrogen atom transfer to scavenge radicals. frontiersin.orgmdpi.com
Computational and experimental studies have confirmed that electron-donating substituents enhance the radical scavenging activity and improve the potency of the compound. ijpsonline.comfrontiersin.org For example, in studies of curcumin analogues, it was found that para-hydroxyl groups on the phenyl rings were sufficient for an antioxidant effect, and electron-donating methoxy groups further enhanced the stability of the resulting radical form. mdpi.com Similarly, for 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, density functional theory (DFT) calculations showed that electron-donating groups like amines on the phenyl rings significantly boost antioxidant activities. frontiersin.org This enhancement is attributed to the stabilization of the resulting free radical through both resonance and inductive effects. frontiersin.org
Conversely, the role of electron-withdrawing groups, such as chloro (–Cl) and bromo (–Br), can be more complex. While some studies report that compounds with these groups show potent antioxidant activity, the underlying mechanism may differ from the typical hydrogen/electron donation facilitated by electron-donating groups. nih.govijpsonline.com
Enzymatic Interactions and Biochemical Roles
Activity within Phenylalanine Hydroxylase Systems (by analogues)
Analogues of 2(1H)-Pyrimidinethione, 4,5,6-triamino- have been shown to act as cofactors for phenylalanine hydroxylase (PAH), a critical enzyme in phenylalanine metabolism. nih.govwikipedia.org PAH catalyzes the hydroxylation of phenylalanine to generate tyrosine, using a tetrahydrobiopterin cofactor. wikipedia.org Certain pyrimidine analogues, such as 2,5,6-triamino-4-pyrimidinone (TP), can substitute for the natural cofactor. nih.gov
During the enzymatic reaction, the 5-amino substituent of the pyrimidine cofactor is cleaved. Studies using 18O2 have demonstrated that one atom of molecular oxygen is incorporated into the pyrimidine product, 2,6-diamino-5-hydroxy-4-pyrimidinone (divicine), with nearly 100% efficiency. nih.gov This finding provided strong evidence that the activation of oxygen by this class of monooxygenases occurs via covalent addition to the C4a position of the cofactor. nih.gov This interaction highlights the ability of these triaminopyrimidine structures to participate directly in the catalytic cycle of a key metabolic enzyme.
Substrate Recognition by Dihydropteridine Reductase (by analogues)
Dihydropteridine reductase (DHPR) is an essential enzyme responsible for recycling the tetrahydrobiopterin cofactor after it has been oxidized during the hydroxylation reactions catalyzed by aromatic amino acid hydroxylases. nih.gov The quinonoid dihydro species produced from the oxidation of tetrahydropterins are the specific substrates for DHPR. researchgate.net
Studies have shown that quinonoid species derived from related heterocyclic compounds, such as 5,6,7,8-tetrahydropteridin-4(3H)-one and its derivatives, are viable substrates for human brain dihydropteridine reductase. researchgate.net The enzyme's active site recognizes these structures, facilitating their reduction back to the active tetrahydro form. The natural substrate, quinonoid dihydrobiopterin (qBH2), shows a high affinity for the enzyme's active site, which is attributed to the interaction of its dihydroxypropyl side chain with a polar loop of residues. nih.gov Although not identical, the structural similarities between these pteridine (B1203161) substrates and oxidized triaminopyrimidine analogues suggest a basis for their recognition and interaction with DHPR, which is crucial for maintaining the pool of reduced cofactors necessary for neurotransmitter synthesis. nih.gov
Table 2: Kinetic Parameters for Dihydropteridine Reductase with Different Substrates
| Substrate Analogue | Enzyme Form | kcat (s⁻¹) | Km (µM) | Source |
|---|---|---|---|---|
| Quinonoid (6R)-l-erythro-dihydrobiopterin (qBH2) | Wild-type | 23 | - | nih.gov |
| Quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2) | Wild-type | 150 | - | nih.gov |
| q-6,7-diMePtH2 | Tyr146Phe/Lys150Gln double mutant | ~0 | - | nih.gov |
| qBH2 | Tyr146Phe/Lys150Gln double mutant | >23 (3-11 fold increase) | Increased several orders of magnitude | nih.gov |
Antitumor and Antimalarial Research Associated with Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities, including anticancer and antimalarial effects. gsconlinepress.comnih.govnih.gov
In cancer research, pyrimidine analogues are utilized in chemotherapy to target rapidly dividing cancer cells. gsconlinepress.comresearchgate.net Drugs such as 5-fluorouracil (5-FU) and cytarabine function by inhibiting DNA synthesis, which leads to cancer cell death and helps slow tumor growth. gsconlinepress.com The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them ideal candidates for modification to disrupt these essential cellular processes. gsconlinepress.com Some pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes that control cell growth, differentiation, and metabolism. researchgate.net
In the fight against malaria, pyrimidine derivatives are key components of essential drugs. gsconlinepress.comgsconlinepress.com Compounds like pyrimethamine and proguanil target the dihydrofolate reductase (DHFR) enzyme in the Plasmodium falciparum parasite. gsconlinepress.comresearchgate.net This enzyme is vital for the parasite's synthesis of folate, a necessary cofactor for DNA synthesis. gsconlinepress.com By inhibiting this pathway, these drugs disrupt the parasite's ability to replicate and survive within the human host. researchgate.netgsconlinepress.com Hybrid molecules combining a 4-aminoquinoline core with a pyrimidine moiety have also been developed, showing potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Programs
The scaffold of 2(1H)-Pyrimidinethione, 4,5,6-triamino- and its analogues serves as a crucial starting point in medicinal chemistry for the development of novel therapeutic agents. The inherent chemical functionalities of this core structure, including the pyrimidine ring, the thione group, and multiple amino substituents, offer versatile opportunities for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Researchers have explored this scaffold to design and synthesize a variety of derivatives with potential applications in oncology and other therapeutic areas.
Enzyme Inhibition and Anticancer Research
A significant focus of research on analogues of 2(1H)-Pyrimidinethione, 4,5,6-triamino- has been in the discovery of potent enzyme inhibitors for cancer therapy. The pyrimidine core is a well-established pharmacophore in numerous anticancer drugs, and its substitution pattern plays a critical role in determining the biological activity.
One study focused on a series of 6-amino-5-cyano-2-thiopyrimidine derivatives, which share a similar structural framework with 2(1H)-Pyrimidinethione, 4,5,6-triamino-. A particular compound from this series, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (Compound 1c ), demonstrated significant anticancer activity. This compound was shown to be a potent inhibitor of the PI3Kδ enzyme, a key component in cell signaling pathways that are often dysregulated in cancer. nih.gov
The inhibitory activity of Compound 1c against PI3Kδ was found to be comparable to that of Duvelisib, a known PI3K inhibitor used in cancer treatment. nih.gov Furthermore, in vitro studies revealed its potent cytotoxic effects against leukemia cell lines. nih.gov
Table 1: In Vitro Activity of 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (Compound 1c)
| Parameter | Result | Cell Line/Target |
|---|---|---|
| GI50 | 0.04 µM | Leukemia, SR |
| IC50 | 0.0034 µM | PI3Kδ |
Data sourced from a study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents. nih.gov
Mechanistic studies indicated that Compound 1c induces apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins such as caspase 3, Bax, and p53, while suppressing the anti-apoptotic protein Bcl2. nih.gov This multi-faceted mechanism of action highlights the therapeutic potential of this class of compounds.
Thienopyrimidine Analogues in Anticancer Drug Discovery
Another avenue of research involves the fusion of the pyrimidine ring with other heterocyclic systems to create novel scaffolds with enhanced biological activity. Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from precursors related to 2(1H)-Pyrimidinethione, 4,5,6-triamino-, have emerged as a promising class of anticancer agents.
A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line, MCF-7. Several of these compounds exhibited potent cytotoxic effects. alliedacademies.org
Table 2: In Vitro Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against MCF-7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| Compound 9 | 0.06 |
| Compound 10 | 0.09 |
| Compound 11 | 0.07 |
| Compound 12 | 0.08 |
| Compound 13 | 0.10 |
| Compound 14 | 0.05 |
| Doxorubicin (Reference) | 0.04 |
Data from a study on the anticancer activity of novel thieno[2,3-d]pyrimidine derivatives. alliedacademies.org
The data indicates that several of the synthesized thienopyrimidine derivatives display IC50 values in the nanomolar range, comparable to the established anticancer drug Doxorubicin. alliedacademies.org This suggests that the thienopyrimidine scaffold is a valuable template for the design of new and effective anticancer agents. The structure-activity relationship (SAR) studies within this series of compounds can provide valuable insights for further optimization of their anticancer potency.
Dual-Target Inhibitors for Cancer Therapy
More recent drug discovery programs have focused on developing single molecules that can inhibit multiple targets involved in cancer progression, a strategy known as dual-target inhibition. Analogues of 2(1H)-Pyrimidinethione, 4,5,6-triamino- have been utilized as scaffolds for the design of such inhibitors.
For instance, novel 2-thiopyrimidine-4-ones have been investigated as dual inhibitors of BRD4 and PLK1, two proteins that play critical roles in gene expression and cell cycle regulation in cancer cells. One such compound demonstrated significant inhibitory activity against both enzymes, highlighting the potential of this chemical class in developing dual-target anticancer therapies. nih.gov
The versatility of the 2(1H)-Pyrimidinethione, 4,5,6-triamino- scaffold and its analogues continues to be a valuable asset in medicinal chemistry and drug discovery. The ability to readily modify the core structure allows for the exploration of diverse chemical spaces and the development of potent and selective inhibitors for various therapeutic targets, particularly in the field of oncology.
Future Directions and Emerging Research Avenues for 2 1h Pyrimidinethione, 4,5,6 Triamino
Development of Chemo- and Regioselective Synthesis Strategies
The advancement of synthetic methodologies that allow for precise control over the reactivity of the multiple functional groups in 2(1H)-Pyrimidinethione, 4,5,6-triamino- is a critical area for future investigation. The development of chemo- and regioselective strategies will be paramount for the efficient synthesis of novel derivatives with well-defined structures.
Future research should focus on:
Orthogonal Protection Strategies: The design of protecting group strategies that enable the selective functionalization of the exocyclic amino groups at the 4, 5, and 6 positions, as well as the endocyclic nitrogen and the sulfur of the thiocarbonyl group. This will allow for a stepwise and controlled introduction of various substituents.
Catalyst-Controlled Reactions: The exploration of transition metal and organocatalytic systems to direct reactions to a specific site on the pyrimidine (B1678525) ring. For instance, developing catalysts that can selectively promote C-N or C-S bond formation at one of the amino groups or the thione, respectively, would be highly valuable.
Enzymatic Acylation: The application of enzymes, such as lipases, for the regioselective acylation of the amino groups could offer a green and highly specific method for derivatization, as has been demonstrated for other diaminonucleoside derivatives. nih.gov
A summary of potential regioselective reactions is presented in Table 1.
| Reaction Type | Reagent/Catalyst | Potential Selective Site | Anticipated Outcome |
| N-Acylation | Protected Amino Acids, DCC/HOBt | N-4 or N-6 Amino Group | Synthesis of peptide-pyrimidine conjugates |
| S-Alkylation | Alkyl Halides, Mild Base | Thione Sulfur | Introduction of lipophilic side chains |
| N-Arylation | Aryl Boronic Acids, Pd Catalyst | Endocyclic N-1 or N-3 | Modification of electronic properties |
| C-H Activation | Transition Metal Catalysts (e.g., Rh, Ru) | C-5 Position (if derivatized) | Direct functionalization of the pyrimidine core |
Exploration of Novel Reaction Pathways and Heterocycle Annulation
The rich functionality of 2(1H)-Pyrimidinethione, 4,5,6-triamino- makes it an ideal precursor for the synthesis of a wide range of fused heterocyclic systems. The vicinal diamino groups at the 4- and 5-positions are particularly suited for annulation reactions to construct five- or six-membered rings.
Key areas for future exploration include:
Purine and Purine-Analog Synthesis: The condensation of the 4,5-diamino moiety with reagents such as formic acid, orthoesters, or carbon disulfide is a well-established route to purine-like structures. nih.gov Investigating a broader range of one-carbon donors will lead to novel purine-2-thione analogs with potential biological activities.
Pteridine (B1203161) Synthesis: Reaction of the 4,5-diamino groups with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of pteridine derivatives. wikipedia.org These compounds are known to have diverse biological roles, and new derivatives could exhibit interesting pharmacological properties.
Fused Triazole and Thiadiazole Systems: The amino and thione functionalities can be utilized in cyclization reactions to form fused five-membered heterocyclic rings. For example, reaction with nitrous acid could lead to a triazolopyrimidinethione, while oxidative cyclization could yield a thiadiazolopyrimidine.
Table 2 outlines some potential heterocycle annulation reactions.
| Starting Material | Reagent | Resulting Heterocyclic System |
| 2(1H)-Pyrimidinethione, 4,5,6-triamino- | Formic Acid | 6-amino-purine-2(1H)-thione |
| 2(1H)-Pyrimidinethione, 4,5,6-triamino- | Glyoxal | 7-amino-pteridine-2(1H)-thione |
| 2(1H)-Pyrimidinethione, 4,5,6-triamino- | Chloroacetyl Chloride | Thiazolo[5,4-d]pyrimidine derivative |
| 2(1H)-Pyrimidinethione, 4,5,6-triamino- | Carbon Disulfide | Purine-2,8(1H,7H)-dithione derivative |
Design of Next-Generation Biologically Active Derivatives with Enhanced Efficacy
The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, with numerous approved drugs containing this core. nih.gov The triamino-thiopyrimidine structure, in particular, offers multiple points for modification to optimize biological activity.
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the amino and thione groups to build a comprehensive SAR profile. For instance, studies on related 4-amino-2-thiopyrimidine derivatives have shown that modifications at these positions can significantly impact their activity as platelet aggregation inhibitors. nih.govnih.gov
Target-Based Design: Utilizing computational modeling and docking studies to design derivatives that can specifically interact with the active sites of therapeutic targets such as kinases, polymerases, or metabolic enzymes.
Bioisosteric Replacement: Replacing the thione with an oxo or seleno group, or modifying the amino groups to amides, sulfonamides, or ureas to fine-tune the electronic and steric properties of the molecule and improve its pharmacokinetic profile.
Integration of 2(1H)-Pyrimidinethione, 4,5,6-triamino- into Supramolecular Chemistry and Materials Science
The multiple hydrogen bond donors and acceptors, along with the potential for metal coordination, make 2(1H)-Pyrimidinethione, 4,5,6-triamino- an attractive building block for supramolecular assemblies and novel materials.
Emerging research avenues in this area include:
Self-Assembling Systems: Investigating the self-assembly properties of the molecule and its derivatives to form higher-order structures such as gels, liquid crystals, or nanofibers. The related compound 2,4,6-triaminopyrimidine (B127396) has been shown to undergo self-assembly. researchgate.net
Metal-Organic Frameworks (MOFs): Using the triamino-thiopyrimidine as a multitopic ligand for the construction of novel MOFs. The amino and thione groups can coordinate to metal ions, leading to porous materials with potential applications in gas storage, catalysis, and sensing.
Conducting Polymers: The electron-rich nature of the pyrimidine ring and the presence of heteroatoms suggest that polymers incorporating this moiety could exhibit interesting electronic properties. Oxidative polymerization of the triamino-thiopyrimidine or its derivatives could lead to new conductive or semiconductive materials.
Comprehensive Pharmacological Profiling and Elucidation of Molecular Targets
A thorough understanding of the pharmacological effects and the underlying molecular mechanisms of action of 2(1H)-Pyrimidinethione, 4,5,6-triamino- and its derivatives is crucial for their development as therapeutic agents.
Future research should entail:
Broad-Spectrum Biological Screening: Testing the compound and its derivatives against a wide range of biological targets, including various cancer cell lines, microbial strains, and viral assays, to identify potential therapeutic areas.
Target Identification and Validation: For active compounds, employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify their specific molecular targets.
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to assess their drug-likeness and potential for in vivo efficacy. nih.gov
Q & A
Q. What are the primary safety considerations when handling 2(1H)-Pyrimidinethione, 4,5,6-triamino- in laboratory settings?
The compound exhibits hazards including skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Key precautions include:
- Use personal protective equipment (PPE): gloves, goggles, and respiratory protection.
- Avoid inhalation of dust or vapors; work in a fume hood.
- In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
- Store in a cool, dry area away from incompatible materials. Note that comprehensive toxicological data (e.g., chronic exposure effects) are currently unavailable .
Q. How can researchers optimize the synthesis of 4,5,6-triaminopyrimidine derivatives from sulfate salts?
Low yields during scaled-up reactions (e.g., microwave-assisted synthesis) may arise from incomplete in situ conversion of sulfate salts to free base forms. To address this:
Q. What analytical techniques are recommended to characterize tautomeric forms of pyrimidinethione derivatives?
The compound exists in equilibrium between thioamide and iminothiol tautomers, with the latter favored thermodynamically and kinetically under basic conditions. Methods include:
- NMR spectroscopy : Detect proton shifts associated with sulfur vs. nitrogen anion formation.
- IR spectroscopy : Identify S–H or N–H stretching vibrations.
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for 4,5,6-triaminopyrimidine derivatives?
Discrepancies in yield data (e.g., 2% in microwave synthesis vs. improved yields via free base pre-treatment) highlight the need for:
- Standardized protocols : Document reaction scales, solvent purity, and base stoichiometry.
- Tautomer stabilization : Use aprotic solvents (e.g., DMF) to minimize tautomer interconversion during isolation .
- Post-reaction analysis : Quantify unreacted starting material via HPLC or LC-MS to identify inefficiencies .
Q. How can hydrogen-bonding patterns inform crystallographic studies of pyrimidinethione derivatives?
Graph set analysis (e.g., Etter’s rules) reveals directional hydrogen-bonding networks critical for crystal packing. For example:
Q. What are the challenges in assessing environmental and biological impacts of 4,5,6-triaminopyrimidinethione?
Current data gaps include:
- Ecotoxicology : No available data on aquatic toxicity, biodegradation, or bioaccumulation potential .
- Cytotoxicity : Limited studies on mammalian cell lines; preliminary work on pyrazolylpyrimidinethiones suggests structure-dependent activity (e.g., thiazolo derivatives show antimicrobial potential) .
- Mitigation: Use computational models (e.g., QSAR) to predict toxicity until experimental data are available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
